molecular formula C26H21Br2N3O3 B445303 4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B445303
M. Wt: 583.3g/mol
InChI Key: XXMAWGCNAXTKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, substituted with bromophenyl and pyridinyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the quinoline core, followed by the introduction of the bromophenyl and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include bromine, pyridine derivatives, and furan compounds. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including recrystallization and chromatography, are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-2-furaldehyde
  • 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

Compared to similar compounds, 4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique quinoline core and the presence of both bromophenyl and pyridinyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H21Br2N3O3

Molecular Weight

583.3g/mol

IUPAC Name

4-[5-(4-bromophenyl)furan-2-yl]-N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C26H21Br2N3O3/c1-14-23(26(33)31-22-12-9-17(28)13-29-22)25(24-18(30-14)3-2-4-19(24)32)21-11-10-20(34-21)15-5-7-16(27)8-6-15/h5-13,25,30H,2-4H2,1H3,(H,29,31,33)

InChI Key

XXMAWGCNAXTKSW-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)NC5=NC=C(C=C5)Br

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)NC5=NC=C(C=C5)Br

Origin of Product

United States

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